molecular formula C14H25N5O B2626739 N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethylbutanamide CAS No. 921502-82-1

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethylbutanamide

Cat. No.: B2626739
CAS No.: 921502-82-1
M. Wt: 279.388
InChI Key: RZPQGODXFGIOCS-UHFFFAOYSA-N
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Description

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethylbutanamide is a synthetic compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethylbutanamide typically involves multicomponent reactions (MCRs), which are efficient strategies for constructing complex molecules. One common method is the Ugi-azide four-component reaction, which involves the condensation of an aldehyde, an amine, an isocyanide, and sodium azide in a suitable solvent such as methanol . This reaction proceeds through a domino imine formation, intramolecular annulation, and Ugi-azide reaction, resulting in the formation of the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are crucial factors in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the tetrazole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different tetrazole derivatives, while substitution reactions can introduce new functional groups to the molecule.

Scientific Research Applications

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethylbutanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethylbutanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic carboxylic acid and amide moieties, allowing it to bind to enzymes and receptors in biological systems. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethylbutanamide can be compared with other tetrazole derivatives to highlight its uniqueness:

These comparisons highlight the diversity within the class of tetrazole derivatives and the specific attributes that make this compound a compound of interest in various fields.

Properties

IUPAC Name

N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-ethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N5O/c1-3-11(4-2)14(20)15-10-13-16-17-18-19(13)12-8-6-5-7-9-12/h11-12H,3-10H2,1-2H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPQGODXFGIOCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NCC1=NN=NN1C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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